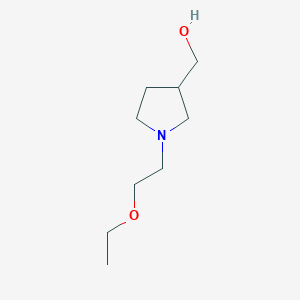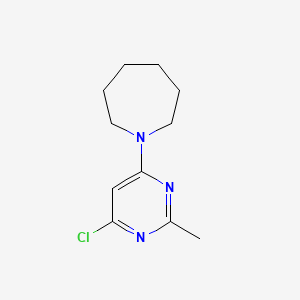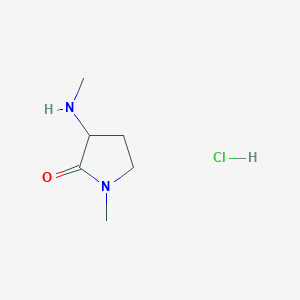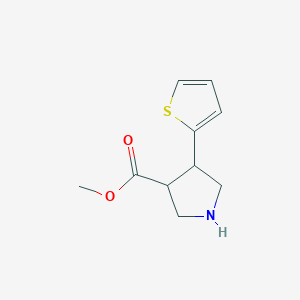
(1-(2-エトキシエチル)ピロリジン-3-イル)メタノール
説明
(1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2-Ethoxyethyl)pyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
環境科学における光触媒
(1-(2-エトキシエチル)ピロリジン-3-イル)メタノール: は、光触媒用途のナノ複合材料の合成に利用できます。 これらのナノ複合材料は、二酸化チタン (TiO2) と組み合わせることで、環境浄化の取り組みにとって重要な光触媒分解プロセスを強化できます .
医学: ポルフィリンの製造
医学研究では、この化合物はポルフィリンの生触媒的製造において役割を果たす可能性があります。ポルフィリンは、がんの光線力学療法や細菌感染症の治療など、幅広い用途を持っています。 この化合物は、これらの生体活性分子の合成または安定化に関与している可能性があります .
材料科学: ヘテロ環式ビルディングブロック
材料科学において、(1-(2-エトキシエチル)ピロリジン-3-イル)メタノールは、ヘテロ環式ビルディングブロックを作成するための潜在的な候補です。 これらのブロックは、特定の電気的、光学的、または機械的特性を持つ新しい材料を開発する上で基本的なものです .
分析化学: クロマトグラフィー
この化合物は、クロマトグラフィー法で複雑な混合物を分析または分離するための標準品または試薬として使用される可能性があります。これは分析化学における重要なプロセスです .
薬理学: 薬物開発
(1-(2-エトキシエチル)ピロリジン-3-イル)メタノール: は、薬理学的に活性な分子の合成に関与する可能性があります。 その構造は、ネットワーク薬理学や分子ドッキング技術を通じて新規治療薬を開発する上で潜在的な有用性を示唆しています .
生化学: 発光プローブ
この化合物は、発光ラジカルに合成される可能性があり、特にその独特の発光特性による画像化と診断のためのプローブとして、生化学において有望な用途があります .
農業: バイオイノキュラント
農業において、この化合物はバイオイノキュラントの製剤に使用される可能性があります。 これらは、植物の生育と土壌の健康を促進できる有益な微生物の調製物であり、持続可能な農業慣行に貢献します .
食品業界: 香料および香料剤
最後に、食品業界では、(1-(2-エトキシエチル)ピロリジン-3-イル)メタノールの誘導体は、香味剤として、または食品製品の香気プロファイルに寄与する化合物の合成に使用される可能性があります .
特性
IUPAC Name |
[1-(2-ethoxyethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-12-6-5-10-4-3-9(7-10)8-11/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTYRWRXSCBXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)

![1-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1488678.png)






